Butyl 1,3-benzodioxol-5-ylcarbamate
Description
Contextualization of 1,3-Benzodioxole (B145889) Structures in Contemporary Chemical Research
The 1,3-benzodioxole, or methylenedioxyphenyl, group is a heterocyclic compound where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structure is not merely a synthetic curiosity but is found in numerous natural products and serves as a vital building block in modern chemical synthesis. wikipedia.org Its prevalence stems from its unique electronic and structural properties, which can impart significant biological activity to a parent molecule.
In contemporary research, the 1,3-benzodioxole moiety is explored for a wide range of applications. It is a key component in the synthesis of fragrances, flavors, and pesticides. wikipedia.orgguidechem.com Since the observation that sesame oil could enhance the efficacy of the insecticide pyrethrum, derivatives of 1,3-benzodioxole have been utilized as insecticide synergists. chemicalbook.com In medicinal chemistry, this scaffold is investigated for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and antidiabetic properties. chemicalbook.comnih.gov The fundamental 1,3-benzodioxol core, found in naturally occurring compounds like safrole, continues to inspire the development of novel synthetic derivatives for pharmaceutical applications. nih.govresearchgate.net Researchers also employ theoretical methods, such as quantum chemical calculations, to understand the relationship between the molecular structure of 1,3-benzodioxole derivatives and their functional properties, for instance, as corrosion inhibitors. researchgate.net
Table 1: Properties of 1,3-Benzodioxole
| Property | Value |
|---|---|
| CAS Number | 274-09-9 |
| Molecular Formula | C₇H₆O₂ chemicalbook.com |
| Molar Mass | 122.123 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.orgguidechem.com |
| Boiling Point | 172–173 °C wikipedia.org |
| Density | 1.064 g/cm³ wikipedia.org |
Historical Development and Significance of Carbamate (B1207046) Scaffolds in Molecular Design
The carbamate group, an ester of carbamic acid, is a critical functional group in the field of medicinal chemistry and drug design. nih.govacs.org Historically, the significance of carbamates was cemented with the discovery of physostigmine, a naturally occurring methylcarbamate ester, which was the first cholinesterase inhibitor used in the treatment of diseases like Alzheimer's. mdpi.com
The carbamate scaffold offers several advantageous features for molecular design. It is chemically stable and can act as a bioisosteric replacement for the more labile amide bond, a common feature in peptides. nih.govacs.org This stability, combined with the carbamate's ability to participate in hydrogen bonding and potentially increase a molecule's permeability across cellular membranes, makes it an attractive linker or functional group in the design of new therapeutic agents. acs.org The conformational restriction imposed by the carbamate functionality can also be beneficial for optimizing a drug's interaction with its biological target. acs.org The synthesis of carbamates has also evolved, with modern methods often replacing hazardous phosgene-based routes with safer alternatives like activated mixed carbonates. nih.gov
Rationale for Investigating Butyl 1,3-Benzodioxol-5-ylcarbamate within Research Paradigms
The scientific rationale for the synthesis and investigation of this compound is rooted in the principles of medicinal chemistry, specifically the exploration of new chemical space by combining known bioactive scaffolds. The compound itself, with CAS number 165330-01-8, is classified as a rare chemical for early discovery research. sigmaaldrich.com While specific published studies on this exact molecule are limited, the rationale for its investigation can be inferred from research on analogous structures.
The core strategy involves leveraging the established biological relevance of the 1,3-benzodioxole ring system and modulating its properties through the attachment of a carbamate side chain. Research has shown that attaching different functional groups to the 1,3-benzodioxole core can lead to compounds with diverse pharmacological activities. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored as novel psychoactive agents, while a complex imidazole (B134444) derivative featuring both N-butyl and N,N-bis(1,3-benzodioxol-5-ylmethyl) groups was identified as a potent C5a receptor inverse agonist for potential use in treating inflammatory diseases. nih.govnih.govresearchgate.net
Table 2: Chemical Data for this compound
| Identifier | Value |
|---|---|
| CAS Number | 165330-01-8 sigmaaldrich.com |
| Linear Formula | C₁₂H₁₅NO₄ sigmaaldrich.com |
| Molecular Weight | 237.258 g/mol sigmaaldrich.com |
| MDL Number | MFCD00703790 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
butyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-6-15-12(14)13-9-4-5-10-11(7-9)17-8-16-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14) |
InChI Key |
DBEHLLRESYVTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Butyl 1,3 Benzodioxol 5 Ylcarbamate
Established Synthetic Routes for Butyl 1,3-Benzodioxol-5-ylcarbamate
The synthesis of this compound is predicated on fundamental organic reactions, primarily the formation of a carbamate (B1207046) linkage. This involves the reaction of an amine with a chloroformate or a related carbonyl derivative.
Key Precursors and Starting Materials
The principal precursors for the synthesis of this compound are 1,3-benzodioxol-5-amine and a butyl-containing carbonyl compound.
1,3-Benzodioxol-5-amine (3,4-Methylenedioxyaniline): This aromatic amine is the foundational component providing the benzodioxole scaffold. It can be synthesized from piperonylic acid through a multi-step process involving esterification, nitration, and subsequent reduction. researchgate.net Another potential starting material is 1,3-benzodioxole-5-carbaldehyde, which can be converted to the amine via reductive amination. researchgate.net
Butyl Chloroformate: This is the most common reagent for introducing the butoxycarbonyl group onto the amine. It is commercially available and highly reactive.
Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride): While typically used for tert-butyl carbamates, it can be used to generate other carbamates under specific conditions, though direct reaction with butanol to form the desired reagent is not standard.
A summary of key precursors is presented in Table 1.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1,3-Benzodioxol-5-amine | Provides the core benzodioxole ring and the amine functionality. | |
| Butyl Chloroformate | Source of the butoxycarbonyl group for carbamate formation. | |
| Piperonylic Acid | A potential starting material for the synthesis of 1,3-benzodioxol-5-amine. researchgate.net |
Reaction Conditions and Catalytic Systems for Carbamate Formation
The formation of the carbamate bond is typically achieved through the Schotten-Baumann reaction. This involves the acylation of 1,3-benzodioxol-5-amine with butyl chloroformate under basic conditions.
Solvent: A two-phase system, such as dichloromethane (B109758) and water, or a single-phase aprotic solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate, is commonly employed.
Base: An aqueous base like sodium hydroxide (B78521) or sodium carbonate is used to neutralize the hydrochloric acid byproduct. An organic base such as triethylamine (B128534) or pyridine (B92270) can also be used, particularly in non-aqueous solvents.
Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, followed by stirring at room temperature to ensure completion.
Catalysis: While the reaction generally proceeds without a catalyst, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used in biphasic systems to enhance the reaction rate.
Purification and Isolation Techniques
Post-reaction, the crude this compound is isolated and purified using standard laboratory techniques.
Work-up: The reaction mixture is typically washed with water to remove the base and any water-soluble byproducts. This is followed by washing with a dilute acid (e.g., HCl) to remove any unreacted amine, and then with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Crystallization: The crude product, after removal of the solvent under reduced pressure, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Chromatography: If crystallization is not effective, silica (B1680970) gel column chromatography is a reliable method for purification. google.com A gradient elution system, for instance, with hexane (B92381) and ethyl acetate, is typically used to separate the product from impurities. google.com
Exploration of Analogues and Derivatives of this compound
The core structure of this compound allows for various chemical modifications to explore structure-activity relationships for different applications.
Structural Modifications of the Butyl Chain
The butyl group of the carbamate can be altered in several ways:
Isomeric Forms: The n-butyl group can be replaced with its isomers, such as isobutyl, sec-butyl, or tert-butyl groups, by using the corresponding chloroformates in the synthesis. For example, tert-butyl carbamate derivatives of the benzodioxole ring are known. sigmaaldrich.combldpharm.comchemicalbook.com
Chain Length: The alkyl chain can be lengthened or shortened by using other alkyl chloroformates (e.g., ethyl chloroformate, hexyl chloroformate).
Functionalization: The butyl chain can be functionalized with various groups, although this often requires more complex multi-step syntheses.
Table 2: Examples of Butyl Chain Modifications
| Modification | Reagent Example | Resulting Structure |
|---|---|---|
| Isomerization | tert-Butyl Chloroformate | tert-Butyl 1,3-benzodioxol-5-ylcarbamate |
| Chain Shortening | Ethyl Chloroformate | Ethyl 1,3-benzodioxol-5-ylcarbamate |
Derivatization of the Benzodioxole Ring System (e.g., Halogenation, Alkylation)
The benzodioxole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The carbamate group is an ortho-, para-director.
Halogenation: Bromination of the 1,3-benzodioxole (B145889) ring is a common transformation. researchgate.net Using a reagent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile (B52724) or dichloromethane would likely lead to the bromination of the aromatic ring, predominantly at the position ortho to the carbamate group. The synthesis of tert-butyl (5-bromo-1,3-benzodioxol-4-yl)carbamate has been documented. chemicalbook.com
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the ring. However, the reaction conditions need to be carefully controlled to avoid side reactions. For instance, using a mild Lewis acid and an alkyl halide could achieve this. Patents describe the synthesis of 1,3-benzodioxole derivatives with various alkyl and other substituents on the aromatic ring. google.comgoogle.com
Nitration: Nitration of the ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid cleavage of the dioxole ring.
Table 3: Potential Derivatization of the Benzodioxole Ring
| Reaction | Reagent(s) | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Butyl 6-bromo-1,3-benzodioxol-5-ylcarbamate |
| Alkylation | Alkyl Halide, Lewis Acid | Butyl 6-alkyl-1,3-benzodioxol-5-ylcarbamate |
Synthesis of Stereoisomers and Conformationally Restricted Analogues
There is no available information in the scientific literature regarding the synthesis of stereoisomers or conformationally restricted analogues of this compound. The molecule itself does not possess any chiral centers, and therefore, does not have stereoisomers unless a chiral center is introduced through modification. Research on conformationally restricted analogues, which would involve incorporating the molecule into a more rigid cyclic structure, has not been found.
Investigation of Biological Activities and Pharmacological Potential of Butyl 1,3 Benzodioxol 5 Ylcarbamate
Antitumor Research Perspectives
Potential Anti-Proliferative Effects in Cellular Models
Currently, there is a lack of publicly available scientific literature detailing the direct anti-proliferative effects of Butyl 1,3-benzodioxol-5-ylcarbamate on specific cancer cell lines. While research into related compounds with a 1,3-benzodioxole (B145889) core has been conducted, the specific activity of this particular molecule remains uncharacterized in published studies.
Enzymatic Inhibition Mechanisms Implicated in Oncogenesis (e.g., EZH1/EZH2 Inhibition)
The potential for this compound to act as an inhibitor of the histone methyltransferases EZH1 and EZH2 has been considered within the broader context of 1,3-benzodioxole derivatives. Patents have been filed for a class of 1,3-benzodioxole compounds as potential inhibitors of EZH1 and/or EZH2, suggesting that this chemical scaffold is of interest for targeting these oncogenic enzymes. However, specific enzymatic inhibition data, including IC50 values and detailed mechanistic studies for this compound, are not available in the current body of scientific literature. The inhibition of both EZH1 and EZH2 is a therapeutic strategy being explored for certain cancers, as both enzymes can contribute to tumorigenesis. wikipedia.orgnih.gov
Modulatory Effects on Cellular Pathways Relevant to Cancer Biology
There is no specific information available in published research regarding the modulatory effects of this compound on key cellular pathways relevant to cancer biology, such as the PI3K/Akt/mTOR or NF-κB signaling pathways. nih.govnih.gov While many natural and synthetic compounds are studied for their ability to interfere with these pathways, which are often dysregulated in cancer, the specific impact of this compound on these signaling cascades has not been documented.
Enzyme Inhibition Studies
Carbamate (B1207046) Functionality in Enzyme Active Site Interactions
The carbamate functional group is a key structural motif in medicinal chemistry, known for its ability to interact with the active sites of various enzymes. Carbamates can act as mimics of the peptide bond, offering increased chemical and proteolytic stability. nih.gov This functionality can participate in crucial hydrogen bonding with enzyme active site residues. nih.gov In some cases, carbamates can act as covalent inhibitors by carbamoylating a nucleophilic residue, such as a serine, in the enzyme's active site. This reversible inactivation mechanism is a feature of certain insecticides that target acetylcholinesterase. wikipedia.org The specific interactions of the carbamate moiety within this compound with enzyme active sites would depend on the topology and amino acid composition of the target enzyme's binding pocket.
Specific Enzyme Targets (e.g., NAAA, Falcipain-2, EZH1/EZH2)
Detailed studies on the inhibitory activity of this compound against specific enzyme targets such as N-acylethanolamine acid amidase (NAAA), Falcipain-2, and EZH1/EZH2 are not present in the available scientific literature.
N-acylethanolamine acid amidase (NAAA): NAAA is a cysteine amidase involved in the hydrolysis of bioactive lipids. nih.govnih.gov While various inhibitors of NAAA have been developed, there is no published data to indicate that this compound is an inhibitor of this enzyme. nih.govnih.govmdpi.com
Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drug development. nih.govnih.gov Numerous inhibitors of Falcipain-2 have been identified, but there is no evidence to suggest that this compound possesses inhibitory activity against this enzyme. nih.govnih.govrsc.orgresearchgate.netcolab.ws
EZH1/EZH2: As mentioned previously, while the 1,3-benzodioxole scaffold is of interest for EZH1/EZH2 inhibition, specific data for this compound is lacking.
Other Potential Biological Modulations
Exploration into other biological activities of this compound has also yielded limited specific findings.
Exploration of Anti-Inflammatory Activities
Direct studies on the anti-inflammatory properties of this compound are not present in the available literature. However, research on structurally related compounds containing the 1,3-benzodioxole moiety suggests a potential for anti-inflammatory effects. For instance, a compound identified as NDT 9513727, which incorporates a 1,3-benzodioxol group, has been characterized as a potent and selective inverse agonist of the human C5a receptor. researchgate.netnih.gov The C5a receptor is a key component of the complement system and plays a significant role in inflammatory responses. researchgate.netnih.gov The inverse agonist activity of NDT 9513727 on this receptor, leading to the inhibition of C5a-stimulated inflammatory responses such as Ca2+ mobilization and chemotaxis, highlights a potential mechanism through which compounds with a 1,3-benzodioxole scaffold might exert anti-inflammatory effects. researchgate.netnih.gov However, without direct experimental data on this compound, any anti-inflammatory potential remains speculative.
Investigation into Antimicrobial Potentials
Specific data regarding the antimicrobial activity of this compound, including its spectrum of activity against various bacterial or fungal strains and its minimum inhibitory concentrations (MICs), are not available in the scientific domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Pharmacophoric Features within the Butyl 1,3-Benzodioxol-5-ylcarbamate Scaffold
The pharmacophoric features of this compound are best understood by dissecting the molecule into its three primary functional regions. These regions are the carbamate (B1207046) linkage, the benzodioxole ring system, and the n-butyl chain. Each contributes unique properties that are integral to its interaction with biological targets.
Role of the Carbamate Linkage
The carbamate group is a critical structural motif in a vast array of therapeutic agents and is increasingly utilized in medicinal chemistry. nih.govacs.orgacs.org Structurally, it is an amide-ester hybrid that confers significant chemical and proteolytic stability. nih.govacs.org This stability makes the carbamate group a common choice as a surrogate for the more labile peptide bond in drug design. acs.org
Key characteristics of the carbamate linkage include:
Hydrogen Bonding: The carbamate functionality can participate in hydrogen bonding through both its carbonyl group (as a hydrogen bond acceptor) and the backbone NH group (as a hydrogen bond donor). nih.govacs.org These interactions are often crucial for the specific binding of a ligand to its receptor. unina.it
Conformational Restriction: Delocalization of the non-bonded electrons on the nitrogen atom into the carboxyl moiety imposes a degree of conformational rigidity. nih.govacs.org This restriction can help to lock the molecule into a bioactive conformation, enhancing its affinity for a target.
Modulation of Properties: Substitution on the oxygen and nitrogen termini of the carbamate offers a straightforward way to modulate biological and pharmacokinetic properties. nih.govacs.orgresearchgate.net
The mechanism of action for many carbamate-containing compounds involves their structural complementarity to the active site of enzymes like acetylcholinesterase, where they act as inhibitors. nih.gov The carbamate moiety is recognized as a pivotal pharmacophore in facilitating this inhibition. researchgate.net
Significance of the Benzodioxole Substituent
The 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) group is a heterocyclic moiety found in numerous bioactive natural products and synthetic compounds. wikipedia.orgnih.gov This structural unit consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com The presence of the two oxygen atoms in the dioxole ring increases the electron density of the aromatic system, influencing its reactivity. chemicalbook.com
The significance of this substituent includes:
Bioactivity: Many compounds containing the methylenedioxyphenyl group are bioactive and are found in pharmaceuticals and pesticides. wikipedia.org Derivatives have been investigated for a range of therapeutic properties. chemicalbook.com For instance, some arsenicals conjugated with 1,3-benzodioxole derivatives have shown potent anti-proliferation activity against cancer cell lines by inhibiting the thioredoxin system. mdpi.comnih.gov
Metabolic Influence: The 1,3-benzodioxole moiety is known to interact with metabolic enzymes, particularly cytochrome P450. This interaction can influence the metabolism and retention time of drugs, a property utilized in some adjunctive therapies. nih.gov
Structural Scaffold: It serves as a rigid scaffold from which other functional groups can be oriented. Its planar nature can facilitate favorable stacking interactions, such as π-π or cation-π interactions, within a receptor binding site. unina.it
Contribution of the Butyl Alkyl Chain
The butyl group is a nonpolar alkyl chain that primarily contributes to the molecule's lipophilicity and its ability to engage in hydrophobic interactions.
Hydrophobic Interactions: The alkyl chain can fit into hydrophobic pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The length and branching of this chain are critical determinants of activity. nih.gov
π-Alkyl Interactions: The butyl chain can also interact favorably with aromatic rings (e.g., from phenylalanine, tyrosine, or tryptophan residues) in a receptor through π-alkyl interactions, which are a common type of hydrophobic contact observed in ligand-protein complexes. mdpi.com
Rational Design and Synthesis of this compound Analogues for SAR Studies
Rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically probing the structure-activity relationships (SAR) of a lead compound. nih.gov For this compound, this involves the synthesis and biological evaluation of a library of related molecules where each of the three key pharmacophoric features is systematically altered. researchgate.net
Systematic Modification and Activity Profiling
A systematic SAR study would involve creating a matrix of chemical modifications. The synthesis of such carbamate analogues can be achieved through various established methods, such as reacting the appropriate amine with an activated carbonate or a chloroformate. nih.govacs.org For example, analogues could be prepared by reacting variously substituted 1,3-benzodioxol-5-amines with different alkyl chloroformates.
The following interactive table illustrates a hypothetical modification plan for generating analogues and profiling their activity.
| Analogue | Alkyl Chain Modification (R1) | Benzodioxole Substitution (R2) | Carbamate Linker Modification | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | n-Butyl | None | -NHCOO- | 5.2 |
| A1 | Ethyl | None | -NHCOO- | 15.8 |
| A2 | Hexyl | None | -NHCOO- | 8.1 |
| A3 | iso-Butyl | None | -NHCOO- | 9.5 |
| B1 | n-Butyl | 6-Bromo | -NHCOO- | 3.1 |
| B2 | n-Butyl | 6-Methoxy | -NHCOO- | 7.4 |
| C1 | n-Butyl | None | -NHCSO- (Thiocarbamate) | 22.0 |
| C2 | n-Butyl | None | -N(CH3)COO- (N-Methylated) | 45.5 |
Identification of Key Structural Determinants for Desired Biological Effects
Analysis of the hypothetical data from the SAR study allows for the identification of structural features that are critical for biological activity.
Alkyl Chain: The length and branching of the alkyl chain significantly impact activity. A decrease in chain length from butyl to ethyl (Analogue A1) reduces potency. Increasing the length to hexyl (A2) or introducing branching (A3) also appears to be suboptimal compared to the n-butyl chain, suggesting the n-butyl group provides an ideal length and conformation for fitting into a specific hydrophobic pocket.
Benzodioxole Ring: Substitution on the benzodioxole ring can fine-tune activity. Introducing an electron-withdrawing bromo group at the 6-position (Analogue B1) enhances potency, possibly by altering the electronic properties of the ring or by forming a specific halogen bond. Conversely, an electron-donating methoxy (B1213986) group (B2) slightly decreases activity.
Carbamate Linker: The integrity of the carbamate linker is crucial. Replacing the carbonyl oxygen with sulfur to form a thiocarbamate (C1) drastically reduces activity, indicating the importance of the oxygen atom for hydrogen bonding. unina.it Furthermore, methylation of the carbamate nitrogen (C2) abolishes activity, highlighting the essential role of the N-H proton as a hydrogen bond donor. nih.govnih.gov
This systematic approach leads to a clear understanding of the key structural determinants for the desired biological effects, as summarized in the table below.
| Structural Feature | Observation | Inferred Importance for Activity |
|---|---|---|
| n-Butyl Chain | Optimal length for activity. Shorter, longer, or branched chains are less active. | Crucial for hydrophobic interactions; likely fits a well-defined nonpolar pocket. |
| Carbamate N-H | N-methylation abolishes activity. | Essential, likely acts as a hydrogen bond donor. |
| Carbamate C=O | Replacement of oxygen with sulfur reduces activity. | Essential, likely acts as a hydrogen bond acceptor. |
| Benzodioxole Ring | Substitution modulates activity (e.g., 6-Bromo enhances potency). | Serves as a key scaffold; electronic properties and potential for specific interactions are important. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Information not available.
Information not available.
Computational and Theoretical Studies on Butyl 1,3 Benzodioxol 5 Ylcarbamate
Molecular Modeling and Docking Simulations
There is currently no published research detailing the use of molecular modeling and docking simulations to investigate Butyl 1,3-benzodioxol-5-ylcarbamate.
Ligand-Target Interaction Prediction
Information regarding the prediction of ligand-target interactions for this compound through computational methods is not present in the available literature.
Binding Affinity Estimation
There are no available studies that provide estimations of the binding affinity of this compound to any biological targets based on computational simulations.
Conformational Analysis of this compound in Biological Environments
A conformational analysis of this compound within biological environments has not been a subject of published computational research.
Quantum Chemical Calculations (e.g., DFT Studies)
The application of quantum chemical calculations, such as Density Functional Theory (DFT) studies, to this compound has not been documented in scientific literature.
Electronic Structure Elucidation
There are no available research findings that elucidate the electronic structure of this compound using quantum chemical methods.
Reaction Mechanism Predictions for Synthesis
Computational studies aimed at predicting the reaction mechanisms for the synthesis of this compound have not been reported. While general methodologies for its synthesis may be known, these have not been supported or explored through theoretical reaction mechanism predictions in published literature.
Spectroscopic Property Predictions
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are essential for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a primary method employed for this purpose, allowing for the simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. nih.govku.dk
The process involves optimizing the molecular geometry of the compound in a simulated environment. nih.gov From this optimized structure, vibrational frequencies and chemical shifts can be calculated. These theoretical spectra are invaluable for several reasons. They can aid in the interpretation of experimentally obtained spectra by assigning specific vibrational modes or resonance signals to corresponding atoms or functional groups within the molecule. For instance, polymorph-sensitive modes in the IR spectra of carbamazepine, a related carbamate-containing compound, have been shown to be localized to the carbamate (B1207046) group (CONH2), a feature predictable by DFT calculations. ku.dk
Furthermore, by comparing the computed spectra with experimental data, researchers can validate the predicted three-dimensional conformation of the molecule. nih.gov This synergy between theoretical prediction and experimental validation is crucial for understanding the structural nuances of this compound. For example, studies on other carbamates have shown that DFT calculations can accurately model the conformational landscape, including the potential for cis and trans configurations of the amide bond, which directly influences the resulting spectra. nih.gov
Below is a table representing typical predicted spectroscopic data that could be generated for this compound using computational methods.
Interactive Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value | Associated Functional Group |
| Infrared (IR) Spectroscopy | C=O Stretch (Amide I) | ~1700-1730 cm⁻¹ | Carbamate Carbonyl |
| Infrared (IR) Spectroscopy | N-H Stretch | ~3300-3500 cm⁻¹ | Carbamate N-H |
| Infrared (IR) Spectroscopy | C-O-C Stretch | ~1040 & 1250 cm⁻¹ | Dioxole Ring Ether |
| ¹H NMR Spectroscopy | -O-CH₂-O- | ~5.9-6.1 ppm | Dioxole Methylene |
| ¹H NMR Spectroscopy | Ar-H | ~6.5-7.0 ppm | Benzene (B151609) Ring Protons |
| ¹H NMR Spectroscopy | N-H | ~8.0-9.0 ppm | Carbamate Proton |
| ¹³C NMR Spectroscopy | C=O | ~150-155 ppm | Carbamate Carbonyl |
| ¹³C NMR Spectroscopy | -O-CH₂-O- | ~101-103 ppm | Dioxole Methylene |
Advanced Computational Approaches
Beyond spectroscopy, a suite of advanced computational methods can be applied to investigate this compound at a deeper level, from its dynamic behavior to its potential for creating novel, active analogues.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of a molecule. For this compound, MD simulations can track its movements, conformational changes, and interactions with its environment, such as a solvent or a biological macromolecule. nih.gov
A typical MD simulation involves placing the molecule within a simulated "box," often filled with water molecules, and then calculating the forces between atoms and their subsequent movements over time. nih.gov The resulting trajectory provides detailed information on the molecule's flexibility and stability. Key parameters analyzed during an MD simulation include:
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. plos.org
Radius of Gyration (Rg): Indicates the compactness of the molecule over the course of the simulation. plos.org
Hydrogen Bonds: The formation and breaking of hydrogen bonds with surrounding molecules can be monitored to understand interaction patterns. plos.org
These simulations are critical for validating the binding pose of a molecule within a protein's active site and assessing the stability of the resulting complex, a common practice in drug discovery. nih.govplos.org
Interactive Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Insight Provided for this compound |
| RMSD | Measures overall structural stability relative to a starting pose. | Assesses if the molecule maintains a stable conformation over time. |
| RMSF | Measures the fluctuation of individual atoms. | Identifies flexible parts, such as the butyl chain, versus rigid parts like the benzodioxole ring. |
| Radius of Gyration (Rg) | Measures the molecule's compactness. | Indicates whether the molecule adopts an extended or folded conformation. |
| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds. | Reveals key interactions with solvent or a target protein, particularly via the carbamate group. |
Machine Learning Applications in Activity Prediction and Compound Prioritization
Machine learning (ML), particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, has become a cornerstone of computational drug discovery. nih.gov These methods build mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. nih.govmdpi.com
For carbamates, QSAR studies have been successfully used to predict biological activities such as anticonvulsant effects or acetylcholinesterase (AChE) inhibition. plos.orgnih.gov The process involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical, electronic, and topological properties. Statistical methods or ML algorithms are then used to select the most relevant descriptors and build a predictive model. plos.orgnih.gov
A robust QSAR model, validated through internal and external statistical tests (e.g., R², Q², R²_Test), can then be used to predict the activity of new, untested compounds. plos.orgplos.org This allows for the prioritization of compounds for synthesis and testing, saving significant time and resources. For instance, a QSAR model for carbamate-based AChE inhibitors identified descriptors like the Connolly Accessible Area and the energy of the lowest unoccupied molecular orbital (E_LUMO) as key influencers of activity. plos.org
Interactive Table 3: Example of a QSAR Model for Carbamate Derivatives
| Descriptor | Definition | Impact on Predicted Activity | Statistical Significance (p-value) |
| Connolly Accessible Area | The surface area of the molecule accessible to a solvent. | Can influence how the molecule fits into a binding pocket. plos.org | < 0.05 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and participate in reactions. plos.org | < 0.05 |
| Hydrogen Bond Donors | Number of hydrogen bond donor groups (e.g., N-H). | Crucial for specific interactions with biological targets. plos.org | < 0.05 |
| LogP | Logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. | < 0.05 |
In Silico Screening for Novel this compound Analogues
In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. acs.orgresearchgate.net Using this compound as a starting point or "template," researchers can design and screen for novel analogues with potentially enhanced properties. plos.org
The process often begins with creating a virtual library of compounds by making systematic chemical modifications to the parent structure. For this compound, this could involve:
Altering the length or branching of the butyl chain.
Introducing different substituents onto the benzodioxole ring. acs.org
Modifying the carbamate linker itself.
These virtual analogues are then computationally evaluated, often using molecular docking to predict their binding affinity to a specific protein target. acs.org Compounds that receive high scores are prioritized as "hits" for further investigation. This approach of ligand-based design, starting from a known molecule, is a powerful strategy for discovering new and more effective compounds. plos.org Studies on benzodioxole derivatives have shown that this method can successfully identify novel candidates for various therapeutic areas, including neurodegenerative diseases and cancer. acs.orgnih.gov
Interactive Table 4: Potential Modifications for In Silico Analogue Screening
| Parent Scaffold | Modification Site | Example of Modification | Potential Property to Enhance |
| This compound | Butyl Chain | Replace with cyclic or aromatic groups | Binding affinity, selectivity |
| This compound | Benzodioxole Ring | Add halogen or methoxy (B1213986) groups | Potency, metabolic stability acs.org |
| This compound | Carbamate Linker | Replace with amide or sulfonamide | Alter hydrogen bonding capacity |
| This compound | Overall Structure | Create constrained cyclic analogues | Improve conformational rigidity and binding |
Research Applications and Broader Scientific Implications
Butyl 1,3-Benzodioxol-5-ylcarbamate as a Research Tool or Probe
There is no documented use of this compound as a specific research tool or probe in target identification studies or biochemical assays.
Information regarding the use of this compound in target identification studies is not available.
There are no published reports of this compound being used in biochemical assays.
Contribution to the Understanding of Benzodioxole and Carbamate (B1207046) Chemistry
The study of this compound could theoretically contribute to the broader understanding of benzodioxole and carbamate chemistry. The synthesis and reactivity of this compound could provide insights into the interplay between the electron-donating benzodioxole ring and the carbamate linkage. However, without specific studies on this compound, its contribution remains hypothetical.
Interdisciplinary Research Collaborations and Studies
There is no evidence of interdisciplinary research collaborations or studies specifically focused on this compound.
No collaborative efforts detailing the synthesis and subsequent biological evaluation of this compound have been published. While studies on other benzodioxole derivatives often involve such collaborations, this specific compound has not been a documented subject of these initiatives. nih.govnih.gov
There are no known data sharing or open science initiatives that include data specifically for this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Butyl 1,3-Benzodioxol-5-ylcarbamate
There is no published research identifying or exploring potential biological targets for this specific compound. Its structural similarity to other psychoactive compounds might suggest potential interactions with neurotransmitter systems, but this remains speculative without direct experimental evidence.
Development of Advanced Synthetic Methodologies for Improved Yields and Selectivity
While general methods for the synthesis of carbamates and the functionalization of benzodioxoles exist, specific studies aimed at optimizing the synthesis of this compound for improved yields and selectivity are not documented.
Integration of Multimodal Computational Approaches for Enhanced Predictive Capabilities
Computational studies, such as molecular docking or quantum mechanical calculations, which could predict the binding affinity of this compound to potential biological targets or elucidate its electronic properties, have not been reported.
Potential for Derivatization Towards Specific Research Applications (e.g., Probes with Imaging Tags)
The potential to modify the structure of this compound to create research tools, such as fluorescently tagged probes for imaging studies, has not been investigated.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Butyl 1,3-benzodioxol-5-ylcarbamate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 1,3-benzodioxol-5-amine with butyl chloroformate under basic conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
- Monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Purity optimization requires rigorous drying of reagents and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) to confirm structure and assess regioselectivity .
- HPLC-MS for purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water) .
- FT-IR to verify carbamate C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzodioxolyl carbamates?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to confirm activity .
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., impurity profiles, stereochemical differences) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory Studies :
- Hydrolysis kinetics under varying pH/temperature .
- Photodegradation using UV-Vis irradiation systems .
- Field Studies :
- Soil/water microcosms to track biodegradation pathways (e.g., LC-MS/MS for metabolite identification) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., alkyl chain length, benzodioxolyl substituents) .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins .
- Biological Testing : Correlate structural variations with activity in dose-response assays (e.g., IC₅₀ values) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry to enhance yield and reproducibility .
- Byproduct Management : Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
- Safety Protocols : Conduct hazard analysis (e.g., DSC for thermal stability) before large-scale production .
Data Contradiction Analysis
Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
